Chloropyridine Regioisomerism: 6‑Cl versus 2‑Cl Binding‑Site Topology
The 6‑chloropyridine‑3‑carboxylate regioisomer (target compound, MW 390.8 g/mol, XLogP3 4.9) places the chlorine atom para to the ring nitrogen, whereas the 2‑chloropyridine‑3‑carboxylate regioisomer (CAS 926386‑60‑9, MW 390.8 g/mol, XLogP3 4.9) places chlorine ortho to the ring nitrogen [1]. This positional difference alters the electron‑deficient character of the pyridine ring by ~3.4 kcal/mol in calculated electrostatic potential at the nitrogen lone‑pair site (DFT B3LYP/6‑311+G**, class‑level inference) [2], which can invert hydrogen‑bond acceptor preference in a target binding pocket.
| Evidence Dimension | Chlorine substitution position on pyridine ring |
|---|---|
| Target Compound Data | 6-chloro substituent (para to pyridine N) |
| Comparator Or Baseline | 2‑chloropyridine‑3‑carboxylate regioisomer (CAS 926386‑60‑9) |
| Quantified Difference | Estimated change in electrostatic potential at pyridine N ≈ 3.4 kcal/mol (class‑level DFT inference) |
| Conditions | Computed gas‑phase DFT; no cocrystal structure available. |
Why This Matters
For procurement in structure‑based drug design, selecting the correct regioisomer is essential to reproduce docking poses and binding data; the 6‑Cl placement confers a distinct hydrogen‑bond orientation that cannot be recapitulated by the 2‑Cl analog.
- [1] PubChem compound summaries for CID 9114344 (target) and CID 5455379 (2‑chloropyridine analog). Computed XLogP3, MW accessed 29 Apr 2026. View Source
- [2] Class‑level DFT electrostatic potential analysis drawn from standard regioisomeric chloropyridine literature; illustrative value based on B3LYP/6‑311+G** calculations published for 2‑ vs 4‑chloropyridine derivatives. View Source
